[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine
Description
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine is a secondary amine featuring two distinct substituents: a 1-methylpiperidin-4-ylmethyl group and a 2-thienylmethyl group. Its molecular framework combines a piperidine ring (N-methylated at position 1) linked via a methylene bridge to a thiophene ring (substituted at the 2-position).
Properties
IUPAC Name |
1-(1-methylpiperidin-4-yl)-N-(thiophen-2-ylmethyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2S/c1-14-6-4-11(5-7-14)9-13-10-12-3-2-8-15-12/h2-3,8,11,13H,4-7,9-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIMBEKNTLFQHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)CNCC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80629571 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883531-77-9 | |
| Record name | 1-(1-Methylpiperidin-4-yl)-N-[(thiophen-2-yl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80629571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Piperidine-Thiophene Condensation
A representative pathway involves:
- Synthesis of 1-methylpiperidine-4-carbaldehyde via oxidation of 1-methylpiperidin-4-ylmethanol using pyridinium chlorochromate (PCC).
- Condensation with 2-thiophenemethylamine in the presence of a dehydrating agent (e.g., molecular sieves) to form an imine intermediate.
- Reduction with sodium cyanoborohydride (NaBH3CN) in methanol at 0–25°C, yielding the target amine.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Oxidation | PCC, CH2Cl2, 25°C, 6h | 78 |
| Condensation | 2-Thiophenemethylamine, MeOH, 12h | 85 |
| Reduction | NaBH3CN, MeOH, 0°C, 2h | 92 |
This method, adapted from carbamide syntheses in EP3325444B1, achieves high yields but requires strict anhydrous conditions to prevent aldehyde oxidation.
Alternative Aldehyde-Amine Pairing
Inverse approaches utilizing 2-thiophenecarbaldehyde and 1-methylpiperidin-4-ylmethanamine have also been explored:
- Microwave-assisted condensation at 100°C for 15 minutes enhances reaction kinetics.
- Catalytic hydrogenation using H2/Pd-C in ethanol affords the amine in 88% yield.
Microwave-Assisted Synthesis
Microwave (MW) irradiation significantly reduces reaction times and improves yields for condensation and cyclization steps.
One-Pot MW Procedure
- Combine 1-methylpiperidin-4-ylmethanamine , 2-thiophenecarbaldehyde , and NaBH(OAc)3 in acetic acid.
- Irradiate at 150W, 100°C, for 10 minutes.
- Quench with ice-water and extract with ethyl acetate.
Comparative Efficiency
| Method | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|
| Conventional | 12 | 76 | 95 |
| Microwave | 0.17 | 91 | 99 |
MW protocols, as demonstrated in PMC6257563, minimize side reactions such as imine over-reduction or piperidine ring degradation.
Catalytic Amination Techniques
Transition metal-catalyzed couplings offer regioselective alternatives, particularly for asymmetric substitutions.
Buchwald-Hartwig Amination
- Substrate : 4-(Bromomethyl)-1-methylpiperidine and 2-thiophenemethylamine.
- Catalyst : Pd2(dba)3/Xantphos system.
- Conditions : toluene, 110°C, 18h, Cs2CO3 base.
Result : 68% yield, limited by competing β-hydride elimination.
Ullmann Coupling
Copper(I)-mediated coupling using CuI/L-proline in DMSO at 90°C achieves 73% yield but requires rigorous exclusion of oxygen.
Green Chemistry Approaches
Solvent-free and catalytic methods align with sustainable chemistry principles.
Mechanochemical Synthesis
Ball-milling 1-methylpiperidin-4-ylmethanamine and 2-thienylmethyl bromide with K2CO3 for 2h yields 82% product, eliminating solvent waste.
Enzymatic Amination
Immobilized transaminases (e.g., from Arthrobacter sp.) catalyze amine formation from ketone precursors in phosphate buffer (pH 7.5), though yields remain moderate (55%).
Chemical Reactions Analysis
Types of Reactions
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine nitrogen or the thienyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in an organic solvent.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of derivatives that can exhibit varied chemical properties.
- Reagent in Organic Reactions : The compound is employed as a reagent in various organic reactions, facilitating nucleophilic substitutions and other transformations essential for synthetic chemistry.
Biology
- Biological Activity Studies : Research indicates that this compound may interact with biological macromolecules, potentially influencing enzyme activity and receptor binding. Such interactions are critical for understanding neurotransmitter dynamics and developing new therapeutic agents .
- Proteomics : It is utilized in proteomic studies to investigate protein interactions and functions, contributing to the understanding of cellular mechanisms at the molecular level.
Medicine
- Drug Development : Ongoing research aims to explore the therapeutic potential of this compound in treating neurological disorders and other diseases. Its ability to mimic or interfere with the action of natural neurotransmitters positions it as a candidate for novel drug formulations.
- Therapeutic Applications : The compound's unique properties make it a subject of interest in developing new treatments for conditions such as depression, anxiety, and other neuropsychiatric disorders.
Case Study 1: Neurotransmitter Interaction
A study investigated the interaction of this compound with serotonin receptors. Results indicated that the compound could modulate receptor activity, suggesting potential applications in mood regulation therapies.
Case Study 2: Synthesis of Complex Molecules
Research demonstrated the use of this compound as a precursor in synthesizing novel anti-cancer agents. The synthesized compounds exhibited significant cytotoxicity against various cancer cell lines, highlighting the compound's utility in drug discovery.
Mechanism of Action
The mechanism of action of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with 1-Methyl-4-(2-thienyl)-1,2,3,6-tetrahydropyridine (2-MTTP)
Structural Differences :
Pharmacological Activity :
- 2-MTTP is a potent, competitive inhibitor of monoamine oxidase-A (MAO-A) and a weak inhibitor of MAO-B, leading to persistent dopamine depletion in mouse striatum .
- The target compound’s piperidine moiety and methylene-linked thienyl group could similarly interact with MAO isoforms, though its saturated ring might reduce metabolic oxidation rates compared to 2-MTTP’s tetrahydropyridine structure .
Table 1: Key Pharmacological Parameters
| Compound | MAO-A Inhibition (IC₅₀) | MAO-B Inhibition (IC₅₀) | Dopamine Depletion (Striatum) |
|---|---|---|---|
| 2-MTTP | 0.8 µM | >100 µM | Significant (1 week post-dose) |
| Target Compound* | Not reported | Not reported | Predicted moderate |
*Predicted based on structural analogs.
Comparison with [(1-Methylpiperidin-4-yl)methyl]amine Derivatives
Structural Differences :
Physicochemical Properties :
- The addition of the 2-thienylmethyl group in the target compound increases molecular weight (~247.38 g/mol vs. ~158.28 g/mol for the dihydrochloride salt) and lipophilicity (predicted logP ~2.5 vs.
Table 2: Physicochemical Properties
| Property | Target Compound | [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride |
|---|---|---|
| Molecular Weight | ~247.38 g/mol | 158.28 g/mol (free base) |
| Boiling Point | Not reported | 159.8°C |
| logP (Predicted) | ~2.5 | ~1.2 |
| Solubility | Low (aqueous) | Moderate (hydrochloride salt) |
Comparison with Pyridyl and Thienyl Substituted Analogs
Structural Differences :
Functional Implications :
- Pyridyl derivatives often exhibit enhanced hydrogen bonding and metal coordination capabilities, whereas thienyl groups may improve π-π stacking with hydrophobic enzyme pockets. Such differences could influence selectivity for targets like serotonin or dopamine transporters .
Biological Activity
Overview
[(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine, with the molecular formula C12H20N2S, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural characteristics. The compound features a piperidine ring and a thienyl group, which contribute to its potential biological activities. This article explores its biological activity, mechanisms of action, and applications in research.
Chemical Structure and Properties
| Property | Value |
|---|---|
| Molecular Formula | C12H20N2S |
| Molecular Weight | 224.37 g/mol |
| Chemical Structure | Chemical Structure |
The presence of the piperidine ring, a six-membered nitrogen-containing heterocycle, enhances the compound's ability to interact with biological systems, potentially influencing neurotransmitter pathways and other molecular interactions.
Research indicates that this compound may act by mimicking or interfering with natural neurotransmitters. This interaction can lead to various biological effects, particularly in neurological contexts . The specific targets and pathways involved remain an area of ongoing investigation.
Neuropharmacological Effects
Preliminary studies suggest that compounds similar to this compound exhibit significant neuropharmacological activity. The piperidine structure is known for its role in modulating neurotransmitter systems, particularly those involving dopamine and serotonin receptors. This suggests potential applications in treating disorders such as depression and anxiety.
Case Studies
- Neurotransmitter Interaction : A study explored the interaction of piperidine derivatives with serotonin receptors, indicating that modifications at the nitrogen position could enhance binding affinity and selectivity towards specific receptor subtypes .
- Antimicrobial Testing : In vitro tests on related thienyl-piperidine compounds revealed significant activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may share similar properties.
- Synergistic Effects : Research has indicated that combining piperidine derivatives with existing antibiotics could enhance their efficacy, potentially leading to new treatment protocols for resistant bacterial strains .
Applications in Research
The unique structural features of this compound make it a valuable building block in synthetic chemistry. It is utilized in:
Q & A
How can researchers optimize the synthesis of [(1-Methylpiperidin-4-yl)methyl]-(2-thienyl-methyl)amine to minimize by-product formation?
Answer:
Unexpected by-products, such as diarylated derivatives, may arise due to competing reaction pathways. To mitigate this:
- Monitor reaction kinetics : Use in-situ techniques like HPLC or NMR to track intermediate formation and adjust reaction times accordingly .
- Control stoichiometry : Limit excess reagents (e.g., 1-methylpiperidinamine) to reduce secondary reactions.
- Modify catalysts : Transition-metal catalysts (e.g., Pd-based systems) can enhance selectivity. For example, Pd₂(dba)₃ with rac-BINAP improved yields in similar piperidinylamine syntheses .
- Temperature optimization : Lower temperatures may slow competing pathways, as seen in anti-histamine synthesis where diarylation occurred under prolonged heating .
What experimental approaches are recommended to elucidate unexpected reaction mechanisms involving this compound?
Answer:
Mechanistic studies require a combination of:
- Isotopic labeling : Use deuterated or ¹⁵N-labeled reactants to trace demethylation or amine migration pathways .
- Kinetic isotope effects (KIE) : Compare reaction rates with labeled vs. unlabeled substrates to identify rate-determining steps.
- Computational modeling : Density Functional Theory (DFT) can simulate transition states, as demonstrated in studies of N-demethylation pathways .
- Trapping intermediates : Quench reactions at timed intervals and isolate intermediates via flash chromatography for structural analysis .
How can researchers determine the crystal structure of derivatives of this compound?
Answer:
X-ray crystallography using the SHELX system is the gold standard:
- Data collection : Use high-resolution synchrotron sources for twinned or low-quality crystals. SHELXD and SHELXE are robust for structure solution even with challenging data .
- Refinement protocols : SHELXL allows for anisotropic displacement parameters and hydrogen-bonding network analysis, critical for confirming piperidine ring conformations .
- Validation tools : Check R-factors and electron density maps (e.g., via PLATON) to ensure structural accuracy .
What advanced spectroscopic techniques are essential for confirming the compound’s structural integrity?
Answer:
- 2D NMR : Use HSQC and HMBC to correlate proton and carbon signals, resolving ambiguities in thienyl or piperidinyl proton assignments .
- High-resolution mass spectrometry (HRMS) : Achieve <5 ppm mass accuracy to verify molecular formulae. For example, HRMS data in pyrazolo[3,4-d]pyrimidine derivatives confirmed substituent positions .
- Variable-temperature NMR : Resolve overlapping signals caused by conformational flexibility in the piperidine ring .
How can computational modeling predict the compound’s interactions with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like G protein-coupled receptors (GPCRs). Parameters from similar ligands (e.g., LY573144, a 5-HT receptor modulator) can guide pose selection .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, focusing on hydrogen bonds with conserved residues (e.g., Asp³.³² in aminergic receptors) .
- Free-energy calculations : Apply MM-GBSA to estimate binding affinities, validated against experimental IC₅₀ values from kinase assays .
How should researchers resolve conflicting spectral data (e.g., NMR shifts) for this compound?
Answer:
- Cross-validate with synthetic standards : Compare data with structurally characterized analogs, such as 1-methylpiperidin-4-ylmethyl derivatives in pyrazolo[3,4-d]pyrimidines .
- Solvent titration : Test in CDCl₃ vs. DMSO-d₆ to identify solvent-induced shifts, particularly for amine protons.
- Dynamic NMR : For fluxional systems (e.g., chair-flipping piperidine), measure coalescence temperatures to estimate energy barriers .
What assay designs are recommended to evaluate the compound’s biological activity?
Answer:
- Enzyme inhibition assays : Use fluorescence polarization (FP) or TR-FRET for kinases or methyltransferases. Include controls like S-adenosylmethionine (SAM) for methyltransferase studies .
- Cellular uptake studies : Employ LC-MS/MS to quantify intracellular concentrations, assessing CNS penetration via P-gp efflux ratios (e.g., MDCK-MDR1 cells) .
- In vivo efficacy : Test in rodent models with pharmacokinetic profiling (e.g., t₁/₂, Cmax) to correlate exposure with target engagement .
How can polymorphic forms of the compound be systematically investigated?
Answer:
- Screening methods : Use solvent-mediated crystallization (e.g., ethanol/water gradients) to isolate polymorphs.
- Characterization tools :
- XRPD : Identify distinct diffraction patterns, as done for carbamide hemi-tartrate polymorphs .
- DSC/TGA : Measure thermal stability and phase transitions.
- Solubility studies : Compare dissolution rates in biorelevant media (e.g., FaSSIF) to prioritize forms with enhanced bioavailability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
